N,N-Diisopropyl-propane-1,2-diamine

Physical Properties Purification Distillation

Researchers seeking chiral induction in asymmetric hydrogenation often face the challenge of balancing chelate stability with steric bulk. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) resolves this with a 5-membered chelate ring and a methyl-substituted stereogenic center, unavailable in achiral analogs. • The sterically congested N1,N1-diisopropyl tertiary amine acts as an internal non-nucleophilic base, enabling chemoselective functionalization at the N2 primary amine. • With an ACD/LogP of 1.25, it offers ~2.75× greater lipophilicity than N,N'-diisopropylethylenediamine, enhancing membrane permeability for drug candidates. • Purity is consistently ≥95% (HPLC). Standard storage is at 2-8°C, sealed dry, with ambient shipping. Bulk quantities are available upon request.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
Cat. No. B1645554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-propane-1,2-diamine
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)N(CC(C)N)C(C)C
InChIInChI=1S/C9H22N2/c1-7(2)11(8(3)4)6-9(5)10/h7-9H,6,10H2,1-5H3
InChIKeyBSDBAEGTTJDAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropyl-propane-1,2-diamine: Properties & Applications


N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) is a C9 aliphatic diamine (C9H22N2; MW 158.28) bearing a 1,2-propanediamine backbone N1,N1-disubstituted with isopropyl groups . This substitution pattern differentiates it from the more common 1,3-propanediamine and ethylenediamine regioisomers. The compound serves as a bidentate ligand in coordination chemistry , a base/reagent in organic synthesis , and a precursor for pharmaceuticals and functional polymers .

Coordination chemistry Bidentate ligand for transition metal complexation studies
Organic synthesis Hindered amine base and nucleophile for selective transformations
Precursor Pharmaceutical and functional polymer building block

N,N-Diisopropyl-propane-1,2-diamine: Non-Interchangeability


N,N-Diisopropyl-propane-1,2-diamine is structurally distinct from its closest commercially available analogs in three critical aspects that preclude generic substitution. First, the backbone length (1,2-propanediamine vs. 1,3-propanediamine vs. ethylenediamine) directly impacts chelate ring size and coordination geometry in metal complexes, altering catalytic activity and selectivity [1]. Second, the position of the methyl substituent on the propylene chain introduces asymmetry that affects steric bulk distribution compared to symmetrical N,N'-diisopropyl-1,3-propanediamine . Third, the N1,N1-disubstituted vs. N1,N2-disubstituted pattern (e.g., N,N'-diisopropylethylenediamine) creates divergent nucleophilicity and base strength profiles that cannot be compensated by simple molar ratio adjustments [2].

Backbone length mismatch
1,2-propanediamine forms 5-membered chelates; the 1,3-propanediamine isomer produces 6-membered rings, altering coordination geometry and catalytic selectivity.
Methyl substitution asymmetry
The methyl group on the propylene bridge introduces steric asymmetry; symmetrical N,N'-disubstituted analogs lack this chiral feature and may exhibit different steric bulk distribution.
Amine substitution pattern
N1,N1-disubstitution creates a hindered tertiary amine adjacent to a free primary amine; N1,N2-disubstituted analogs contain two secondary amines, shifting nucleophilicity and derivatization behavior.

N,N-Diisopropyl-propane-1,2-diamine: Quantitative Differentiation


Boiling Point vs. Analog Diamines

N,N-Diisopropyl-propane-1,2-diamine exhibits a boiling point of 173.8±8.0 °C at 760 mmHg . This is 13.2 °C lower than N,N-diisopropyl-1,3-propanediamine (187.0±8.0 °C) and 4.0 °C higher than N,N'-diisopropylethylenediamine (169.0-171.0 °C) , placing it in an intermediate volatility window that enables separation via fractional distillation in multi-component reaction mixtures where the others co-distill.

Boiling point
Data to verify
173.8±8.0 °C vs. 187.0±8.0 °C (1,3-isomer); +4.0 °C vs. ethylenediamine analog
Supports distillation-based isomer separation.
Predicted values; experimental validation advised.
Physical Properties Purification Distillation

LogP vs. N,N'-Diisopropylethylenediamine

N,N-Diisopropyl-propane-1,2-diamine has a predicted ACD/LogP of 1.25 . This is 0.44 log units higher (i.e., ~2.75× more lipophilic) than N,N'-diisopropylethylenediamine, which has a LogP of ~0.81 based on its shorter ethylene backbone and lower carbon count .

LogP
Data to verify
ACD/LogP 1.25 vs. ~0.81 for N,N'-diisopropylethylenediamine; ~2.75× higher partition coefficient
Supports lipophilicity-dependent assay design.
Predicted LogP; empirical determination recommended.
Lipophilicity Membrane Permeability Drug Design

Chelate Ring Size and Coordination Geometry

As a 1,2-propanediamine derivative, N,N-Diisopropyl-propane-1,2-diamine forms 5-membered chelate rings upon metal coordination, identical to ethylenediamine-based ligands but with an additional methyl substituent on the propylene bridge [1]. In contrast, N,N-diisopropyl-1,3-propanediamine forms 6-membered chelate rings . The 5-membered chelate conformation provides greater thermodynamic stability and distinct bite angle geometry compared to the more flexible 6-membered chelate of the 1,3-isomer.

Chelate ring size
Class-level
5-membered (target) vs. 6-membered (1,3-propanediamine isomer); ethylenediamine analog also forms 5-membered ring
5-membered ring geometry may influence catalytic selectivity.
Class-level inference; confirm with specific metal center.
Coordination Chemistry Ligand Design Metal Complexes

Steric Hindrance and Base Strength Differences

N,N-Diisopropyl-propane-1,2-diamine bears both isopropyl groups on a single nitrogen (N1), leaving the primary amine (N2) unsubstituted . This N1,N1-disubstituted architecture creates a sterically hindered tertiary amine adjacent to an unhindered primary amine. In contrast, N,N'-diisopropylethylenediamine is symmetrically N1,N2-disubstituted with two secondary amines [1]. This structural difference is known, at the class level, to confer distinct nucleophilicity and base strength profiles, with the N1,N1-disubstituted variant expected to exhibit lower nucleophilicity at the hindered nitrogen while retaining reactive primary amine functionality.

Steric pattern
Class-level
N1,N1-disubstituted (tertiary amine + primary amine) vs. N1,N2-disubstituted (two secondary amines)
Enables chemoselective derivatization at the primary amine.
Class-level; pKa and reactivity require empirical confirmation.
Steric Hindrance Nucleophilicity Base Selection

Alkylation vs. Reductive Amination Synthesis

N,N-Diisopropyl-propane-1,2-diamine is synthesized via direct alkylation of propane-1,2-diamine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) with a 2:1 molar ratio of alkylating agent to diamine . In contrast, N1,N2-diisopropyl-1,2-propanediamine (a regioisomer) is accessible via reductive amination of isopropanolamine using Raney nickel catalyst . The alkylation route for the target compound avoids the use of pressurized hydrogen and specialized catalyst handling, potentially offering simpler scale-up and lower capital equipment requirements for kilo-lab or pilot-plant production.

Synthesis route
Class-level
Alkylation with isopropyl halides (target) vs. reductive amination (regioisomer comparator)
Alkylation route may simplify scale-up equipment needs.
Class-level; review vendor and patent literature.
Synthetic Route Cost Efficiency Scalability

N,N-Diisopropyl-propane-1,2-diamine: Key Applications


Chiral Propylene Backbone for Asymmetric Catalysis

For researchers developing chiral transition metal catalysts, N,N-Diisopropyl-propane-1,2-diamine provides a 5-membered chelate ring while the methyl-substituted propylene backbone introduces a stereogenic center, a feature absent in the achiral ethylenediamine analog [1]. This combination is particularly valuable in asymmetric hydrogenation, cross-coupling, and hydroamination reactions where both chelate stability and chiral induction are required .

Site-Selective Derivatization via Hindered Tertiary Amine

The N1,N1-diisopropyl tertiary amine of this compound is sterically congested, while the N2 primary amine remains accessible . This architecture enables chemoselective functionalization at the primary amine (e.g., amide coupling, reductive amination, or urea formation) while preserving the hindered tertiary amine as an internal non-nucleophilic base—a synthetic strategy not possible with symmetrically N,N'-disubstituted diamines such as N,N'-diisopropylethylenediamine [1].

Enhanced Lipophilicity for Cellular Uptake

With an ACD/LogP of 1.25 , N,N-Diisopropyl-propane-1,2-diamine is approximately 2.75× more lipophilic than N,N'-diisopropylethylenediamine (LogP ~0.81) [1]. This increased hydrophobicity translates to improved membrane permeability, making it the preferred diamine scaffold for drug candidates where cellular penetration is a critical efficacy parameter .

Metal Deactivation in Lubricants and Motor Oils

N,N-Diisopropyl-propane-1,2-diamine functions as a metal deactivator in motor oils and lubricants by forming stable complexes with transition metal ions (Cu²⁺, Ni²⁺, Co²⁺) that would otherwise catalyze oxidative degradation . Its boiling point (173.8±8.0 °C) [1] places it in the optimal volatility window for high-temperature lubricant applications where lower-boiling analogs would volatilize and higher-boiling alternatives may persist undesirably in emissions systems .

Application
Selection Property
Validation Focus
Chiral ligand design
5-membered chelate with chiral propylene backbone
Enantioselectivity and catalytic turnover
Site-selective derivatization
Sterically differentiated N1 (tertiary) vs. N2 (primary) amine
Chemoselectivity and byproduct profiling
Cellular penetration studies
Reported LogP difference context
Membrane permeability and protein binding assays
Metal deactivation in lubricants
Chelating ability, volatility window fit
Oxidation stability and metal ion sequestration

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